molecular formula C8H8ClF3N2 B6207768 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 2731009-97-3

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B6207768
CAS No.: 2731009-97-3
M. Wt: 224.61 g/mol
InChI Key: OKRPPWCSUCZXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a trifluoromethyl group attached to a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the pyrrolo[3,2-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2731009-97-3

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6;/h3-4,12H,1-2H2;1H

InChI Key

OKRPPWCSUCZXAT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NC=C21)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.